3-Amino-1H-pyrazol-5-ol
Overview
Description
3-Amino-1H-pyrazol-5-ol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.
Mechanism of Action
Target of Action
3-Amino-1H-pyrazol-5-ol, also known as 3-Amino-5-hydroxypyrazole, is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects . .
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets due to their versatile structure
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, suggesting that this compound may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1H-pyrazol-5-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions . Another approach involves the condensation of substituted aromatic aldehydes with hydrazine, followed by cyclization with terminal alkynes .
Industrial Production Methods: Industrial production methods for this compound often employ catalyst-free, one-pot, three-component reactions. For example, phenyl hydrazine derivatives, aromatic aldehydes, and malono derivatives are reacted in a mixture of water and ethanol at room temperature . This method is advantageous due to its simplicity and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and hydrazine derivatives .
Scientific Research Applications
3-Amino-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 3-Amino-5-methyl-1H-pyrazole
- 3-Amino-1-methyl-1H-pyrazole
- 5-Amino-3-aryl-1H-pyrazoles
Comparison: 3-Amino-1H-pyrazol-5-ol is unique due to its hydroxyl group at the 5-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 3-Amino-5-methyl-1H-pyrazole lacks the hydroxyl group, resulting in different reactivity and applications .
Properties
IUPAC Name |
5-amino-1,2-dihydropyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c4-2-1-3(7)6-5-2/h1H,(H4,4,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBGOTVBHYKUDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NNC1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60951180 | |
Record name | 5-Amino-1H-pyrazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60951180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53666-79-8, 28491-52-3 | |
Record name | 3-Amino-1H-pyrazol-5-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53666-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyrazolin-5-one, 3-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028491523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-1H-pyrazol-5-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053666798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 28491-52-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408479 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 53666-79-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60188 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-1H-pyrazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60951180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-1H-pyrazol-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.338 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the notable applications of 3-Amino-5-hydroxypyrazole?
A1: 3-Amino-5-hydroxypyrazole demonstrates promise in several areas:
- Sorbent Material: Research highlights its use in treating spent bleaching clay (SBC) to create an economical sorbent material. This modified clay (AHIBC) effectively removes yttrium ions from aqueous solutions. []
- Antibacterial Activity: Studies reveal that 3-Amino-5-hydroxypyrazole, both independently and complexed with Copper (II), exhibits inhibitory effects against the growth of certain bacteria like Escherichia coli. This property makes it a potential candidate for developing antibacterial agents. []
- Fluorinated Oligomers: The compound serves as a precursor for synthesizing fluoroalkyl end-capped preoligomers. These preoligomers react with biocides like sulfathiazole, yielding fluorinated oligomers with surface antibacterial activity against Staphylococcus aureus. This finding suggests potential applications in creating materials with antibacterial properties. []
- Anticancer Activities: Derivatives of 3-Amino-5-hydroxypyrazole, specifically C-glycosides containing a 1H-pyrazolo[3,4-b]pyridine moiety, have shown promising anticancer activity against human leukemia (K562) and prostate cancer (PC-3) cells in vitro. []
Q2: How does the structure of 3-Amino-5-hydroxypyrazole lend itself to these applications?
A2: The structure of 3-Amino-5-hydroxypyrazole, with its amine and hydroxyl groups, allows for:
- Chelation: It can readily form complexes with metal ions like Copper (II) and Yttrium, explaining its use in antibacterial studies and as a sorbent material. [, ]
- Versatile Reactions: The presence of reactive groups enables its incorporation into various compounds like pyrazolo[3,4-b]pyridines and fluorinated oligomers, broadening its potential applications. [, ]
Q3: Can you elaborate on the interaction of 3-Amino-5-hydroxypyrazole with yttrium ions?
A3: Research suggests that 3-Amino-5-hydroxypyrazole impregnated on bleaching clay (AHIBC) removes yttrium ions from solutions through adsorption. This adsorption process is pH-dependent, reaching equilibrium at a pH of 6.0. The adsorption follows a pseudo-second-order kinetic model and fits the Langmuir isotherm model, suggesting a monolayer adsorption process. []
Q4: What do we know about the synthesis of derivatives using 3-Amino-5-hydroxypyrazole?
A4: Several studies highlight the synthetic versatility of 3-Amino-5-hydroxypyrazole:
- Diarylpyrazolo[3,4-b]pyridines Synthesis: It acts as a crucial building block in a one-step synthesis of these compounds from isoflavones using sodium methoxide. []
- (Thienyl)pyrazolo- and triazolo[1,5-α]pyrimidines Synthesis: Reacting 3-Amino-5-hydroxypyrazole with specific acrylates leads to the formation of these complex heterocyclic compounds. The reaction involves a selective displacement of specific groups within the acrylate molecule, highlighting the regioselectivity offered by 3-Amino-5-hydroxypyrazole. []
- C-glycosides of Heterocyclic Derivatives Synthesis: Condensation reactions of substituted puerarin with 3-Amino-5-hydroxypyrazole in methanol yield novel C-glycosides, some demonstrating considerable cytotoxicity against cancer cell lines. []
Q5: Are there computational studies on 3-Amino-5-hydroxypyrazole?
A5: Yes, computational chemistry contributes to understanding 3-Amino-5-hydroxypyrazole. Density Functional Theory (DFT) calculations using the B3LYP level and 6-311G (d,p) basis set helped determine the molecular geometry and vibrational frequencies of the compound and its derivatives. These calculations provide valuable insights into its electronic structure and properties, aiding in the interpretation of experimental data. [] Additionally, Time-Dependent DFT (TD-DFT) calculations are employed to understand the electronic properties, particularly the HOMO-LUMO energy gap, which helps predict its reactivity and potential applications. []
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